Isovalerylphenylacetylene
Description
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Properties
CAS No. |
23566-47-4 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-methyl-1-phenylhex-1-yn-3-one |
InChI |
InChI=1S/C13H14O/c1-11(2)10-13(14)9-8-12-6-4-3-5-7-12/h3-7,11H,10H2,1-2H3 |
InChI Key |
YSNUZHGXXPVDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Biological Activity
Overview of Isovalerylphenylacetylene
Isovalerylphenylacetylene is an organic compound characterized by its unique structure, which includes an isovaleryl group and a phenylacetylene moiety. This compound belongs to a broader category of acetylenes that are often studied for their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
1. Anticancer Properties
Research has indicated that compounds containing acetylenic structures can exhibit significant anticancer activities. For instance, some studies have shown that derivatives of phenylacetylenes can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression.
- Mechanism of Action : Phenylacetylenes may interact with cellular signaling pathways that regulate cell growth and survival. They can also induce oxidative stress in cancer cells, leading to cell death.
2. Antimicrobial Activity
Isovalerylphenylacetylene and similar compounds have been evaluated for their antimicrobial properties. The presence of the acetylenic bond is often associated with enhanced activity against various bacterial strains.
- Research Findings : Some studies report that phenylacetylene derivatives show activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
3. Anti-inflammatory Effects
Certain acetylenic compounds have demonstrated anti-inflammatory effects in vitro and in vivo. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes.
- Case Studies : Research has shown that some phenylacetylene derivatives can reduce inflammation markers in animal models, indicating their potential therapeutic use in inflammatory diseases.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induces apoptosis; disrupts cell cycle | , |
| Antimicrobial | Inhibits bacterial growth | , |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | , |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of various phenylacetylene derivatives on human cancer cell lines. The results indicated that certain modifications to the isovaleryl group enhanced cytotoxicity against breast cancer cells, suggesting structural optimization could lead to more effective anticancer agents.
Case Study 2: Antimicrobial Efficacy
In another study, researchers tested isovalerylphenylacetylene against several bacterial strains. The compound exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
